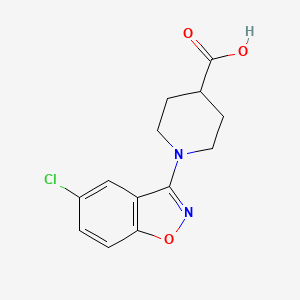

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a carboxylic acid functional group

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, including bacterial and fungal strains, cancer cells, and enzymes involved in inflammatory responses .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in bacterial and fungal growth, cancer cell proliferation, and inflammatory responses . The downstream effects of these interactions can include inhibition of growth or proliferation, induction of cell death, and modulation of immune responses .

Result of Action

The molecular and cellular effects of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid’s action would depend on its specific targets and mode of action. Given the broad range of activities reported for benzoxazole derivatives, these effects could potentially include inhibition of microbial growth, induction of cancer cell death, and modulation of inflammatory responses .

Métodos De Preparación

The synthesis of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.

Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzoxazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzoxazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Análisis De Reacciones Químicas

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Aplicaciones Científicas De Investigación

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid has several scientific research applications:

Comparación Con Compuestos Similares

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group.

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-methanol: This compound has a methanol group instead of a carboxylic acid group.

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-amine: This compound has an amine group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Benzoxazole Ring : The starting material, 2-aminophenol, is treated with carbon disulfide under basic conditions to form an intermediate that is then chlorinated.

- Piperidine Ring Formation : The chlorinated benzoxazole reacts with piperidine to form the piperidine derivative.

- Carboxylic Acid Group Introduction : A carboxylation reaction introduces the carboxylic acid group into the piperidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promising results in cancer research. In vitro assays indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have reported increased apoptotic rates in K562 leukemia cells treated with this compound .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling and proliferation. It may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and cellular differentiation .

Study 1: Anticancer Efficacy

In a study examining the effects of various compounds on K562 cells, this compound was found to significantly enhance the apoptotic rate compared to control treatments. The study utilized concentrations ranging from 1 μM to 4 μM, revealing a dose-dependent increase in apoptosis .

| Concentration (μM) | Apoptotic Rate (%) |

|---|---|

| Control | 1.14 |

| 1 | 10.10 |

| 2 | 15.53 |

| 4 | 27.92 |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

1-(5-chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)12(15-19-11)16-5-3-8(4-6-16)13(17)18/h1-2,7-8H,3-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJWCNHBADVIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NOC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.